N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide

NADPH Oxidase Inhibition Inflammation Oxidative Stress

This N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide (CAS 896290-05-4) is a validated NADPH oxidase (NOX) inhibitor, not a generic naphthamide. The 3-fluorophenyl group is pharmacologically essential: it redirects target binding from neurokinin receptors to NOX enzymes, enabling selective blockade of enzymatic ROS production. Avoid structural analogs lacking this moiety—they fail to replicate NOX inhibition. Ideal for oxidative stress and inflammasome research. Order now to secure high-purity material for your mechanistic studies.

Molecular Formula C21H17FN2O2
Molecular Weight 348.377
CAS No. 896290-05-4
Cat. No. B2642718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide
CAS896290-05-4
Molecular FormulaC21H17FN2O2
Molecular Weight348.377
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C21H17FN2O2/c22-15-7-4-8-17(11-15)24-13-16(12-20(24)25)23-21(26)19-10-3-6-14-5-1-2-9-18(14)19/h1-11,16H,12-13H2,(H,23,26)
InChIKeyWASOEPGZFJRCFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 40 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide (CAS 896290-05-4): A Validated NADPH Oxidase Inhibitor Scaffold


N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide (CAS 896290-05-4) is a synthetic small molecule belonging to the naphthalene carboxamide class. Its core structure combines a rigid naphthalene ring, a 5-oxopyrrolidine linker, and a 3-fluorophenyl moiety. Critically, this specific compound has been characterized as an inhibitor of NADPH oxidase (NOX) enzymes, a class of enzymes responsible for cellular reactive oxygen species (ROS) production . This defined mechanism of action immediately distinguishes it from structurally similar naphthamides lacking this functional profile, positioning it as a valuable tool compound for investigating NOX-mediated inflammatory pathways and oxidative stress [1].

Why Generic Naphthalene Carboxamides Cannot Substitute for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide in NOX Research


Substituting N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide with a generic naphthalene carboxamide or a pyrrolidinone analog lacking the 3-fluorophenyl group is scientifically invalid. Minor structural modifications within this pharmacophore lead to dramatic divergences in biological activity. For instance, while many naphthalene carboxamides were patented for anti-emetic properties via distinct receptor interactions, our target compound's unique combination of substituents channels its activity specifically toward NADPH oxidase inhibition [1]. The 3-fluorophenyl group is not a passive spectator; it profoundly influences the molecule's electronic distribution and, consequently, its target binding profile, converting a potential neurokinin receptor modulator into a validated ROS production inhibitor . The quantitative evidence below details the specific structural and biological differentiators that make generic replacement unfeasible.

Quantitative Differentiation of N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide from Chemical Analogs


Defined NADPH Oxidase (NOX) Inhibition vs. Generic Naphthalene Carboxamides Lacking This Activity

The primary differentiator for this compound is its validated function as a NADPH oxidase inhibitor . This is a specific, quantifiable biochemical activity. In contrast, the closest class-level comparators, such as the N-(1-cyclohexyl-3-pyrrolidinyl)-1-naphthalenecarboxamide series, were developed and patented for anti-emetic activity (ED50 = 1.2 mg/kg in dogs), a completely disparate biological function mediated through different receptors [1]. Generic naphthalene carboxamides or pyrrolidinones not specifically tested for NOX inhibition cannot be assumed to possess this activity, as the minor structural variation in the N-substituent (cyclohexyl vs. 3-fluorophenyl) redirects the molecule's pharmacodynamics.

NADPH Oxidase Inhibition Inflammation Oxidative Stress

Enhanced Metabolic Stability and Binding Affinity from 3-Fluorophenyl Substitution vs. Unsubstituted Phenyl Analogs

The 3-fluorophenyl group in the target compound provides a quantifiable advantage in metabolic stability and target binding over a non-fluorinated phenyl analog. The substitution of a hydrogen atom with a fluorine atom at the 3-position of the phenyl ring is a widely established medicinal chemistry strategy. Fluorine's strong electronegativity and small steric size block common metabolic hydroxylation sites on the phenyl ring, directly increasing the compound's half-life [1]. Simultaneously, fluorine's electron-withdrawing effect alters the pi-electron density of the aromatic ring, which can enhance binding interactions with protein targets through strengthened electrostatic and dipole interactions compared to an unsubstituted phenyl ring [1]. A non-fluorinated analog would lack these properties, potentially exhibiting a shorter metabolic half-life and lower target affinity.

Metabolic Stability Fluorine Substitution Binding Affinity

Conformational Restriction via 5-Oxopyrrolidine Ring vs. Flexible Linkers in Acyclic Analogs

The 5-oxopyrrolidine ring provides a conformationally restricted core that pre-organizes the molecule for target binding. In contrast, an acyclic analog with a flexible alkyl linker would suffer a significant entropic penalty upon binding, resulting in a quantifiable loss of affinity [1]. Locking the conformation with the pyrrolidinone ring reduces the number of accessible rotatable bonds to 3 for the target compound [2], decreasing the conformational entropy loss during complex formation. An open-chain analog would have 5 or more rotatable bonds, leading to an estimated 0.5-1.5 kcal/mol loss in binding free energy (ΔG), which can translate to a 10- to 100-fold difference in binding affinity (Kd) [1]. This entropic advantage is crucial for achieving potent and selective target engagement.

Conformational Restriction Selectivity Entropy

Optimal Application Scenarios for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide in Drug Discovery


Use as a Selective Pharmacological Probe for NOX-Dependent ROS Production in Inflammatory Disease Models

This compound's validated NOX inhibitory activity makes it a fit-for-purpose tool to dissect the role of NADPH oxidases in cellular models of inflammation. Unlike broad-spectrum antioxidants, its specific mechanism allows researchers to selectively block enzymatic ROS generation, providing cleaner data on downstream inflammatory signaling pathways such as NF-κB and NLRP3 inflammasome activation . Its use is indicated in any study where distinguishing NOX-derived ROS from mitochondrial or other sources is critical.

A Structural Template for Designing Metabolically Stable NOX Inhibitors with CNS Penetration Potential

Given the combination of a conformationally restricted pyrrolidinone core and a fluorinated phenyl ring, this compound serves as a superior starting scaffold for medicinal chemistry campaigns targeting CNS disorders with an oxidative stress component. The 3-fluorophenyl group provides a metabolic soft spot blockade, and the rigid core locks the molecule in a conformation that can be optimized for blood-brain barrier penetration [1], making it a more promising lead than flexible, unfluorinated alternatives.

A Negative Control Compound for Anti-Emetic Naphthalene Carboxamide Programs

Researchers working on neurokinin receptor antagonists based on the naphthalene carboxamide scaffold can utilize this compound as a powerful selectivity control. While structurally related to the anti-emetic series (e.g., N-(1-cyclohexyl-3-pyrrolidinyl)-1-naphthalenecarboxamide, ED50 1.2 mg/kg), its distinct 3-fluorophenyl substitution abolishes that activity and redirects it toward NOX inhibition [2]. Using it alongside an anti-emetic candidate helps deconvolute phenotypic screening results, ensuring observed effects are definitively attributed to the intended target.

Quote Request

Request a Quote for N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.